Technical Whitepaper: Molecular Architecture, Synthesis, and Physicochemical Profiling of 3',4'-Dimethyl-3-(2-methoxyphenyl)propiophenone
Technical Whitepaper: Molecular Architecture, Synthesis, and Physicochemical Profiling of 3',4'-Dimethyl-3-(2-methoxyphenyl)propiophenone
Executive Summary
In contemporary drug discovery, the dihydrochalcone scaffold represents a privileged pharmacophore, demonstrating broad-spectrum biological activities ranging from sodium-glucose cotransporter (SGLT) inhibition to potent antioxidant defense[1]. 3',4'-Dimethyl-3-(2-methoxyphenyl)propiophenone (CAS: 898770-06-4) is a highly lipophilic, synthetic dihydrochalcone derivative[2]. Unlike naturally occurring polyhydroxylated dihydrochalcones (such as phlorizin or neohesperidin dihydrochalcone), this specific molecule incorporates a 3,4-dimethylphenyl moiety and a 2-methoxyphenyl ring[3]. This unique substitution pattern significantly alters its physicochemical profile, enhancing membrane permeability and steric specificity, thereby making it a compelling intermediate or lead compound in targeted medicinal chemistry programs.
This whitepaper provides an in-depth technical analysis of its molecular architecture, details a self-validating synthetic methodology, and outlines the analytical protocols required for rigorous characterization.
Molecular Architecture & Physicochemical Profiling
The structural framework of 3',4'-dimethyl-3-(2-methoxyphenyl)propiophenone can be deconstructed into three functional domains:
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Ring A (3,4-Dimethylphenyl group): The dual methyl substitutions act as electron-donating groups via hyperconjugation. More importantly, they add significant lipophilic bulk, which increases the molecule's overall partition coefficient (LogP) and enhances blood-brain barrier (BBB) or cellular membrane penetration.
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Flexible Linker (Propan-1-one chain): Unlike the rigid α,β -unsaturated alkene found in precursor chalcones, the saturated ethyl linker allows the two aromatic rings to adopt multiple conformational states. The carbonyl oxygen serves as a critical hydrogen bond acceptor[4].
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Ring B (2-Methoxyphenyl group): The ortho-methoxy substitution introduces localized steric hindrance, restricting the rotational freedom of Ring B. The methoxy oxygen also acts as a secondary hydrogen bond acceptor, capable of interacting with specific kinase hinge regions or transporter binding pockets.
Quantitative Data: Physicochemical Properties
To facilitate lead optimization, the calculated physicochemical parameters of the compound are summarized below. These metrics confirm its strict adherence to Lipinski’s Rule of Five, indicating excellent theoretical oral bioavailability.
| Parameter | Value | Pharmacological Implication |
| IUPAC Name | 1-(3,4-dimethylphenyl)-3-(2-methoxyphenyl)propan-1-one | Standard nomenclature |
| CAS Number | 898770-06-4 | Registry identification[2] |
| Molecular Formula | C₁₈H₂₀O₂ | Elemental composition[3] |
| Molecular Weight | 268.35 g/mol | Optimal for small-molecule diffusion |
| Calculated LogP | ~4.2 | High lipophilicity; favors lipid membrane crossing |
| Topological Polar Surface Area (TPSA) | 26.30 Ų | Excellent permeability (well below the 140 Ų limit) |
| Hydrogen Bond Donors (HBD) | 0 | Reduces desolvation penalty during target binding |
| Hydrogen Bond Acceptors (HBA) | 2 | Sufficient for targeted polar interactions |
| Rotatable Bonds | 5 | Balances conformational flexibility with entropic cost |
Synthesis & Process Chemistry
The synthesis of dihydrochalcones is typically achieved via a two-step process: a base-catalyzed Claisen-Schmidt condensation followed by chemoselective catalytic hydrogenation[5].
Synthetic workflow for 3',4'-Dimethyl-3-(2-methoxyphenyl)propiophenone.
Step-by-Step Experimental Protocol
Step 1: Claisen-Schmidt Condensation (Chalcone Formation)
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Causality & Design: Potassium hydroxide (KOH) in methanol is selected as the base-solvent system. The methoxide/hydroxide equilibrium provides precise basicity to generate the enolate of 3,4-dimethylacetophenone without triggering excessive side reactions (e.g., Cannizzaro reaction of the aldehyde). Methanol maintains the solubility of both the lipophilic starting materials and the highly conjugated chalcone intermediate.
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Procedure:
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Dissolve 10.0 mmol of 3,4-dimethylacetophenone and 10.5 mmol of 2-methoxybenzaldehyde in 25 mL of anhydrous methanol.
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Cool the reaction vessel to 0°C using an ice bath. Rationale: Low temperatures prevent exothermic polymerization and control the rate of enolate attack.
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Dropwise, add 20.0 mmol of KOH (dissolved in 5 mL of water/methanol).
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Stir the mixture at room temperature for 12–18 hours.
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Self-Validating Step: Monitor via TLC (Hexane:EtOAc 8:2). The formation of a bright yellow spot under visible light confirms the generation of the highly conjugated α,β -unsaturated system.
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Quench with 1M HCl to neutralize the base, extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
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Step 2: Chemoselective Catalytic Hydrogenation
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Causality & Design: Palladium on carbon (Pd/C) under a mild hydrogen atmosphere (1 atm) is employed to selectively reduce the alkene[5]. The conjugated alkene is highly susceptible to hydrogenation due to its planar adsorption onto the palladium surface. Mild conditions are strictly maintained to prevent the over-reduction of the carbonyl group into an alcohol or the hydrogenolysis of the methoxy ether.
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Procedure:
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Dissolve the intermediate chalcone (approx. 8.0 mmol) in 30 mL of a 1:1 mixture of ethyl acetate and ethanol.
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Add 10% Pd/C (10% by weight of the substrate) under an inert argon atmosphere to prevent auto-ignition.
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Purge the flask with H₂ gas and maintain under a hydrogen balloon (1 atm) at room temperature for 4 hours.
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Self-Validating Step: The starting chalcone strongly absorbs at ~320 nm (visible as a yellow hue). As the double bond reduces, the extended conjugation breaks, resulting in a colorless solution. The disappearance of the yellow color serves as an immediate, visual self-validation of successful alkene reduction.
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Filter the mixture through a pad of Celite. Rationale: Celite traps pyrophoric nanoscale palladium particles, preventing heavy metal contamination in the final product.
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Evaporate the solvent to yield the crude dihydrochalcone, which can be recrystallized from hot ethanol.
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Analytical Validation Protocol (LC-MS/MS)
To ensure the structural integrity and purity of the synthesized compound, a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow is required.
LC-MS/MS Analytical Workflow for Dihydrochalcone Quantification.
Methodology & Causality
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Chromatography: Utilize a reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.7 µm). Given the molecule's high lipophilicity (LogP ~4.2), a gradient elution starting at 40% Acetonitrile (with 0.1% Formic Acid) ramping to 95% Acetonitrile is necessary to ensure sharp peak elution and prevent column carryover.
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Ionization: Operate in Positive Electrospray Ionization (ESI+) mode. The carbonyl oxygen readily accepts a proton, yielding a robust [M+H]+ precursor ion at m/z 269.15.
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Self-Validating System: Incorporate an isotopically labeled internal standard (IS). If matrix effects cause ion suppression in the ESI source, the IS signal will proportionally decrease, ensuring the analyte-to-IS quantitative ratio remains mathematically constant and accurate.
Table 2: Predicted MRM Transitions for 3',4'-Dimethyl-3-(2-methoxyphenyl)propiophenone
| Q1 Precursor (m/z) | Q3 Product (m/z) | Collision Energy (eV) | Structural Origin of Fragment |
| 269.15 | 133.06 | 20 | Cleavage at α -carbon; yields 3,4-dimethylbenzoyl cation |
| 269.15 | 121.06 | 25 | Cleavage at β -carbon; yields 2-methoxybenzyl cation |
Pharmacological Potential & Structure-Activity Relationship (SAR)
Dihydrochalcones are extensively documented in preclinical literature for their multifactorial pharmacological effects, particularly as antidiabetic agents, lipometabolism regulators, and antioxidants[1],[4].
The structural modifications present in 3',4'-dimethyl-3-(2-methoxyphenyl)propiophenone dictate a specific SAR profile:
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Enhanced Target Affinity via Lipophilicity: Natural dihydrochalcones (like neohesperidin dihydrochalcone) are heavily glycosylated and highly polar, restricting their intracellular access[6]. The removal of hydroxyl/glycoside groups and the addition of the 3,4-dimethyl moiety in this compound drastically shifts the molecule toward lipophilicity. This makes it an excellent candidate for targeting intracellular signaling complexes, such as the Keap1-Nrf2 antioxidant pathway.
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Receptor Pocket Sterics: The 2-methoxy group on Ring B induces a slight torsional twist in the aliphatic chain, which can act as a conformational lock, improving binding selectivity against specific protein targets compared to unsubstituted phenyl rings.
Putative dual-action pharmacological pathways of dihydrochalcone derivatives.
References
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NextSDS. Chemical substance information for 3',4'-DIMETHYL-3-(2-METHOXYPHENYL)PROPIOPHENONE. URL: [Link]
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Stompor, M., Broda, D., & Bajek-Bil, A. (2019). Dihydrochalcones: Methods of Acquisition and Pharmacological Properties—A First Systematic Review. Molecules, 24(24), 4468. URL:[Link]
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Gomes, M. N., et al. (2021). Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence. Frontiers in Pharmacology, 11, 592654. URL:[Link]
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Chen, Y., et al. (2024). Microbial-Driven Synthesis and Hydrolysis of Neohesperidin Dihydrochalcone: Biotransformation Process and Feasibility Investigation. ACS Publications. URL:[Link]
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Pereira, et al. (2025). Full article: Dihydrochalcone derivatives as promising antifoulants: synthesis, bioactivity evaluation and performance in coatings. Taylor & Francis. URL:[Link]
Sources
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